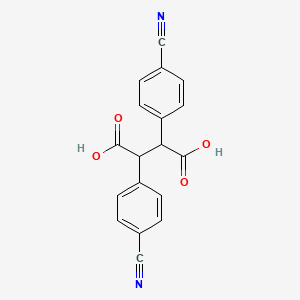
2,3-Bis(4-cyanophenyl)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-cyanophenyl)butanedioic acid is an organic compound with the molecular formula C18H10N2O4 It is characterized by the presence of two cyanophenyl groups attached to a butanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-cyanophenyl)butanedioic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation step to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,3-Bis(4-cyanophenyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield dihydro derivatives.
Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyanophenyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Substituted cyanophenyl derivatives.
科学研究应用
2,3-Bis(4-cyanophenyl)butanedioic acid has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2,3-Bis(4-cyanophenyl)butanedioic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
- 2,3-Bis(4-hydroxyphenyl)butanedioic acid
- 2,3-Bis(4-methoxyphenyl)butanedioic acid
- 2,3-Bis(4-aminophenyl)butanedioic acid
Uniqueness
2,3-Bis(4-cyanophenyl)butanedioic acid is unique due to the presence of cyanophenyl groups, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials .
属性
CAS 编号 |
849139-21-5 |
|---|---|
分子式 |
C18H12N2O4 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
2,3-bis(4-cyanophenyl)butanedioic acid |
InChI |
InChI=1S/C18H12N2O4/c19-9-11-1-5-13(6-2-11)15(17(21)22)16(18(23)24)14-7-3-12(10-20)4-8-14/h1-8,15-16H,(H,21,22)(H,23,24) |
InChI 键 |
YITHJQMZSGPKGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
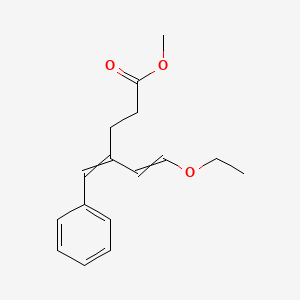
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
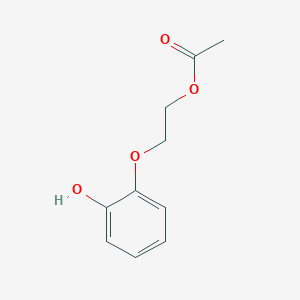
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
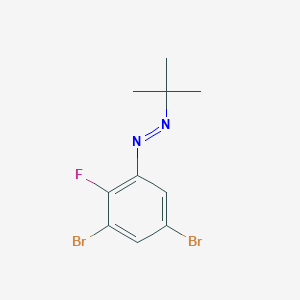



![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
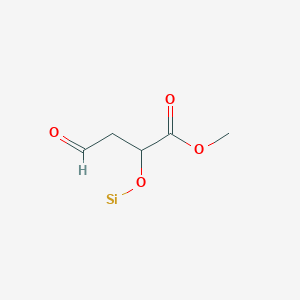
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
